N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209782
InChI: InChI=1S/C18H16N2O4S3/c21-16(19-14-9-10-27(23,24)12-14)11-20-17(22)15(26-18(20)25)8-4-7-13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,19,21)/b7-4+,15-8-
SMILES:
Molecular Formula: C18H16N2O4S3
Molecular Weight: 420.5 g/mol

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

CAS No.:

Cat. No.: VC20209782

Molecular Formula: C18H16N2O4S3

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide -

Specification

Molecular Formula C18H16N2O4S3
Molecular Weight 420.5 g/mol
IUPAC Name N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C18H16N2O4S3/c21-16(19-14-9-10-27(23,24)12-14)11-20-17(22)15(26-18(20)25)8-4-7-13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,19,21)/b7-4+,15-8-
Standard InChI Key GRNATHLCMCIJGP-GVEAZFNLSA-N
Isomeric SMILES C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Canonical SMILES C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Introduction

Molecular Formula

The exact molecular formula and weight are not explicitly provided in the search results but can be inferred to be a large, heterocyclic structure with sulfur, oxygen, nitrogen, and aromatic components.

Synthesis

While specific synthesis routes for this compound are unavailable in the provided sources, compounds with similar structures are often synthesized through multi-step reactions involving:

  • Formation of the thiazolidinone core via cyclization reactions.

  • Functionalization of the thiophene ring to introduce the dioxido group.

  • Coupling reactions to attach the phenylpropylidene and acetamide functionalities.

Medicinal Chemistry

Compounds with related structures are known for their:

  • Anti-inflammatory properties (e.g., as potential 5-lipoxygenase inhibitors) .

  • Anticancer activity due to their ability to inhibit tumor cell growth .

  • Antimicrobial effects, attributed to the thiazolidinone and thiophene moieties.

Spectroscopic Analysis

For compounds of this nature:

  • NMR (1H & 13C): Used to confirm structural integrity and functional group positions.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • IR Spectroscopy: Identifies characteristic functional groups like C=O, C=S, and aromatic systems.

Biological Studies

Although specific biological data for this compound are unavailable, similar derivatives have shown promising results in:

  • Docking studies as enzyme inhibitors .

  • In vitro assays against cancer cell lines .

Future Research Directions

To fully explore its potential:

  • Conduct detailed spectroscopic characterization (e.g., NMR, IR).

  • Perform molecular docking studies against relevant biological targets.

  • Evaluate pharmacological properties such as bioavailability, toxicity, and metabolic stability.

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